molecular formula C5H11NO B1352237 3-(Vinyloxy)propan-1-amine CAS No. 66415-55-2

3-(Vinyloxy)propan-1-amine

Cat. No. B1352237
CAS RN: 66415-55-2
M. Wt: 101.15 g/mol
InChI Key: JPVNTYZOJCDQBK-UHFFFAOYSA-N
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Patent
US06743852B2

Procedure details

A 500 mL flask was charged with resorcinol (33 g, 300 mmol), 3-amino-1-propanol vinyl ether (61 g, 600 mmol), and paraformaldehyde (38 g, 1260 mmol). Approximately 200 g of toluene was added and the mixture was heated to reflux. Reflux continued until water ceased to collect in the trap (about one hour). The reaction mixture was then cooled to room temperature. A large volume of solid byproduct formed in the reaction vessel. The toluene solution was decanted from the solid, and the remaining solid was washed with extra toluene. All of the toluene fractions were combined in a separatory funnel. The toluene solution was washed with a 5% NaOH solution, followed by a saturated NaCl solution. The toluene solution was dried with magnesium sulfate, and filtered over a small bed of neutral alumina. Removal of the solvent under reduced pressure produced about 50 g of an orange colored liquid (46% yield).
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)O.C(OC[CH2:13][CH2:14][NH2:15])=C.C=O.C1(C)C=CC=CC=1>O>[O:5]1[C:4]2[CH:3]=[CH:1][CH:8]=[CH:7][C:6]=2[CH:13]=[CH:14][NH:15]1

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
61 g
Type
reactant
Smiles
C(=C)OCCCN
Name
Quantity
38 g
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
CUSTOM
Type
CUSTOM
Details
to collect in the trap (about one hour)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
A large volume of solid byproduct formed in the reaction vessel
CUSTOM
Type
CUSTOM
Details
The toluene solution was decanted from the solid
WASH
Type
WASH
Details
the remaining solid was washed with extra toluene
CUSTOM
Type
CUSTOM
Details
All of the toluene fractions were combined in a separatory funnel
WASH
Type
WASH
Details
The toluene solution was washed with a 5% NaOH solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The toluene solution was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered over a small bed of neutral alumina
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O1NC=CC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 125.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.